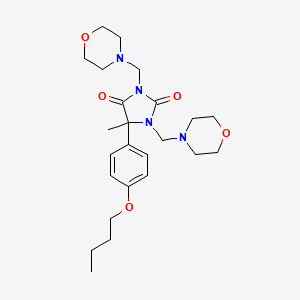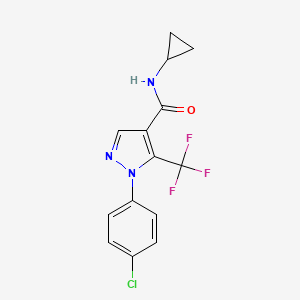
Propilxantato de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium propylxanthate is a chemical compound belonging to the xanthate family, which are esters of xanthic acid. Xanthates are widely used in the mining industry as flotation agents for the extraction of metals from ores. Potassium propylxanthate, specifically, is known for its effectiveness in the flotation of sulfide ores, such as chalcopyrite .
Aplicaciones Científicas De Investigación
Potassium propylxanthate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Primarily used in the mining industry as a flotation agent for the extraction of metals from ores
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium propylxanthate can be synthesized through the reaction of propyl alcohol with carbon disulfide in the presence of potassium hydroxide. The reaction typically occurs in an aqueous medium and proceeds as follows:
C3H7OH+CS2+KOH→C3H7OCS2K+H2O
Industrial Production Methods: In industrial settings, the synthesis of potassium propylxanthate is carried out in large reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then filtered to remove any impurities, and the product is dried and packaged for use .
Análisis De Reacciones Químicas
Types of Reactions: Potassium propylxanthate undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, potassium propylxanthate can be oxidized to form dixanthogen.
Hydrolysis: In aqueous solutions, especially under acidic conditions, potassium propylxanthate hydrolyzes to form xanthic acid and potassium hydroxide.
Decomposition: Under alkaline conditions, it decomposes to form alcohol and carbon disulfide.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Hydrolysis Conditions: Acidic or neutral pH.
Decomposition Conditions: Alkaline pH.
Major Products:
Oxidation: Dixanthogen.
Hydrolysis: Xanthic acid and potassium hydroxide.
Decomposition: Propyl alcohol and carbon disulfide
Mecanismo De Acción
The primary mechanism by which potassium propylxanthate exerts its effects is through its interaction with metal ions. In the flotation process, potassium propylxanthate adsorbs onto the surface of sulfide minerals, rendering them hydrophobic. This allows the minerals to attach to air bubbles and be separated from the ore slurry. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-xanthate complexes .
Comparación Con Compuestos Similares
- Potassium ethylxanthate
- Potassium isobutylxanthate
- Potassium amylxanthate
Comparison: Potassium propylxanthate is unique in its balance of hydrophobicity and reactivity, making it particularly effective for the flotation of certain sulfide ores. Compared to potassium ethylxanthate, it has a longer hydrocarbon chain, which enhances its hydrophobic properties. Compared to potassium isobutylxanthate and potassium amylxanthate, it offers a moderate balance between reactivity and selectivity, making it versatile for various applications .
Propiedades
Número CAS |
2720-67-4 |
|---|---|
Fórmula molecular |
C4H8KOS2 |
Peso molecular |
175.3 g/mol |
Nombre IUPAC |
potassium;propoxymethanedithioate |
InChI |
InChI=1S/C4H8OS2.K/c1-2-3-5-4(6)7;/h2-3H2,1H3,(H,6,7); |
Clave InChI |
QPKCOVZLNZRCGY-UHFFFAOYSA-N |
SMILES |
CCCOC(=S)[S-].[K+] |
SMILES canónico |
CCCOC(=S)S.[K] |
Key on ui other cas no. |
2720-67-4 |
Pictogramas |
Irritant |
Números CAS relacionados |
6253-38-9 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenesulfonamide, N-[1-(4-methoxyphenyl)ethyl]-4-methyl-](/img/structure/B1661855.png)



![1H-Isoindole-1,3(2H)-dione, 2-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-](/img/structure/B1661860.png)
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)







